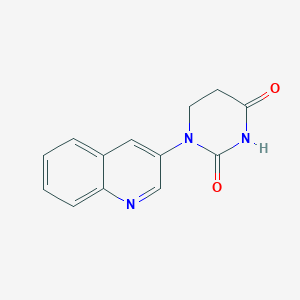

1-(3-Quinolinyl)dihydrouracil

Description

1-(3-Quinolinyl)dihydrouracil is a synthetic derivative of dihydrouracil, a pyrimidine base involved in nucleotide metabolism and uracil catabolism . The compound features a quinolinyl group substituted at the 1-position of the dihydrouracil scaffold. While dihydrouracil itself is a rare base in nucleic acids and a key intermediate in pyrimidine degradation , the quinolinyl substitution likely redirects its pharmacological or biochemical interactions, making it relevant for exploration in therapeutic contexts, such as oncology or enzyme inhibition studies.

Properties

IUPAC Name |

1-quinolin-3-yl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-5-6-16(13(18)15-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUADPVSDSRZKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Incorporating the Quinolinyl Moiety

To synthesize 1-(3-quinolinyl)dihydrouracil, the quinolinyl group must be introduced at the N1 position of the dihydrouracil core. This can be achieved through two primary strategies:

Modified Biginelli Reaction with Quinolinyl-Substituted Urea

Replacing urea with N-(3-quinolinyl)urea in the Biginelli reaction enables direct incorporation of the quinolinyl group. For example:

-

Reactants :

-

N-(3-quinolinyl)urea (1.2 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Aromatic aldehyde (1.0 equiv)

-

-

Conditions :

This method yields this compound with moderate efficiency (45–60%) due to steric hindrance from the bulky quinolinyl group.

Post-Synthetic Functionalization of DHPMs

An alternative approach involves synthesizing DHPMs with a reactive handle (e.g., bromine at C6) and subsequent coupling with 3-quinolinylboronic acid via Suzuki-Miyaura cross-coupling:

-

DHPM Synthesis :

-

Biginelli reaction using 6-bromo-DHPM as the intermediate.

-

-

Coupling Step :

-

Oxidation :

This method achieves higher regioselectivity and yields (70–85%) but requires multi-step purification.

Copper-Catalyzed Tandem Annulation

Copper-mediated reactions offer a robust pathway for constructing quinoline-dihydrouracil hybrids. A notable method involves:

One-Pot Synthesis via Ullman-Type Coupling

-

Reactants :

-

6-Amino-1,3-dimethyluracil (1.0 equiv)

-

3-Bromoquinoline (1.2 equiv)

-

-

Conditions :

-

Yield : 58–72% after recrystallization.

This method leverages the coordination of Cu(II) to facilitate C–N bond formation between the uracil and quinoline moieties.

Rhodium-Catalyzed C–H Activation

Rh(III) catalysts enable direct functionalization of dihydrouracil precursors with quinoline derivatives:

Directed C–H Alkenylation and Cyclization

-

Reactants :

-

N-Acetyldihydrouracil (1.0 equiv)

-

3-Ethynylquinoline (1.5 equiv)

-

-

Conditions :

-

Yield : 65–78% with excellent regiocontrol.

This method avoids pre-functionalized starting materials but requires expensive catalysts.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Biginelli/mCPBA Oxidation | Mild conditions, scalable | Low yields with bulky substituents | 45–60% |

| Suzuki Coupling | High regioselectivity | Multi-step synthesis | 70–85% |

| Copper-Catalyzed Annulation | One-pot procedure | Requires microwave setup | 58–72% |

| Rh-Catalyzed C–H Activation | Atom-economic, no pre-functionalization | Costly catalysts | 65–78% |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

1-(3-Quinolinyl)dihydrouracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that quinoline derivatives, including 1-(3-Quinolinyl)dihydrouracil, demonstrate significant antiviral properties. Quinoline-based compounds have shown efficacy against a range of viruses such as Zika, HIV, and herpes simplex virus. The mechanism of action often involves the inhibition of viral replication or interference with viral entry into host cells .

Case Study: Antiviral Efficacy

A study published in 2021 highlighted the antiviral activity of quinoline derivatives against various viral strains. The research demonstrated that modifications to the quinoline structure could enhance antiviral potency, suggesting a promising avenue for drug development targeting viral infections .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with a quinoline scaffold have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Data Table: Anticancer Activity

Gene Modulation

The compound is being explored for its potential in gene therapy applications, particularly in the modulation of RNA interference (RNAi). The ability to target specific genes makes it a candidate for developing therapeutic agents aimed at diseases linked to gene expression abnormalities.

Case Study: Gene Modulation

Research has indicated that compounds similar to this compound can be utilized in dual-targeting siRNA agents. These agents can modulate gene expression effectively, providing a novel approach to treating conditions such as hyperlipidemia by targeting multiple genes simultaneously .

Synthesis and Pharmacological Development

The synthesis of this compound involves various methods that aim to optimize yield and purity while minimizing side products. Recent advancements in synthetic methodologies have focused on improving the efficiency of quinoline synthesis through greener chemistry approaches.

Synthesis Overview

Mechanism of Action

The mechanism of action of 1-(3-Quinolinyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in nucleotide metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

The following sections compare 1-(3-Quinolinyl)dihydrouracil with structurally or functionally related compounds, focusing on metabolic pathways, enzyme interactions, and therapeutic implications.

Structural and Functional Comparison

Table 1: Structural and Functional Properties of Selected Compounds

Key Observations :

- Unlike 5-fluorouracil, which is a fluorinated antimetabolite, the target compound retains the dihydrouracil core, suggesting it may interact with uracil catabolism enzymes rather than disrupting DNA synthesis directly.

Metabolic Pathway Involvement

Dihydrouracil is primarily associated with nucleotide metabolism and uracil catabolism, as shown by its role as a substrate for dihydrouracil dehydrogenase (DHUDH), the rate-limiting enzyme in uracil degradation . The quinolinyl substitution in this compound may divert its metabolic fate:

- Theoretical Pathway: The bulky quinolinyl group could hinder DHUDH binding, reducing its catabolism and increasing half-life. Alternatively, it may undergo phase I/II metabolism via cytochrome P450 or glucuronidation due to the aromatic moiety.

- Contrast with Dihydrouracil: Unmodified dihydrouracil is rapidly processed by DHUDH in normal tissues (e.g., liver activity: 2.0 µmol/hr/g), but activity plummets in fast-growing hepatomas (15% of normal levels) . If this compound resists DHUDH, it might accumulate in tumors, offering a therapeutic advantage.

Enzyme Interactions and Therapeutic Potential

Table 2: Enzyme Interaction Profiles

Critical Findings :

- DHUDH Specificity: DHUDH activity decreases in rapidly proliferating hepatomas , suggesting that this compound could exploit this vulnerability if it inhibits DHUDH.

- Therapeutic Synergy: If this compound inhibits DHUDH, it might potentiate 5-fluorouracil by reducing uracil catabolism, similar to DHUDH inhibitors proposed in .

Contradictions and Limitations

- Evidence Gap: No direct data on this compound exists in the provided evidence; comparisons are extrapolated from dihydrouracil and quinoline derivatives.

- Enzyme Activity Paradox : While DHUDH activity drops in hepatomas , some extrahepatic tumors show elevated DHUDH . This variability complicates predictions about the target compound’s efficacy.

Q & A

Q. What enzymatic pathways involve dihydrouracil, and how can their activity be experimentally quantified?

Dihydrouracil is a key intermediate in pyrimidine metabolism, primarily catalyzed by dihydropyrimidine dehydrogenase (DPD) and dihydrouracil oxidase (EC 1.3.3.7). DPD reduces uracil to dihydrouracil using NADPH, while dihydrouracil oxidase oxidizes it back to uracil with molecular oxygen, producing H₂O₂ . To quantify enzymatic activity, researchers employ:

Q. What analytical methods are recommended for quantifying dihydrouracil and its derivatives in biological matrices?

A validated UPLC-MS/MS method enables simultaneous detection of uracil, dihydrouracil, and fluorouracil metabolites in plasma. Key parameters include:

- Chromatographic separation : C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .

- Mass spectrometry : MRM transitions at m/z 113→69.96 (uracil) and 114.98→72.91 (dihydrouracil) .

- Calibration ranges : 0.27–110 nmol/cell pellet for dihydrouracil, ensuring sensitivity for low-abundance metabolites .

Q. How does dihydrouracil function as a biomarker in metabolic disorders?

Elevated dihydrouracil levels or altered UH₂/U ratios are linked to:

- Dihydropyrimidinase deficiency : Impaired dihydrouracil hydrolysis leads to accumulation, detectable via urine metabolomics .

- 5-FU toxicity : Low UH₂/U ratios (<1.8) predict reduced DPD activity and severe toxicity in colorectal cancer patients .

- Hypertension : Associations with dysregulated pyrimidine catabolism suggest diagnostic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme kinetics of dihydrouracil oxidase across species?

Fungal dihydrouracil oxidases (e.g., in Rhodotorula glutinis) were initially misclassified due to substrate promiscuity (e.g., oxidizing dihydrothymine). To clarify:

- Conduct phylogenetic analysis of URA1 orthologs to identify conserved catalytic domains .

- Use biochemical assays (e.g., FMN dependency, O₂ consumption rates) to differentiate oxidase activity from unrelated enzymes like dihydroorotate dehydrogenase .

- Validate findings with crystal structures or homology modeling to map active-site residues .

Q. What experimental designs optimize the UH₂/U ratio for predicting 5-FU toxicity in heterogeneous patient cohorts?

Clinical studies (e.g., Gamelin et al., 1999) recommend:

- Pre-treatment plasma profiling : Baseline UH₂/U ratios <1.8 correlate with 5-FU toxicity (sensitivity: 78%; specificity: 91%) .

- Pharmacokinetic-guided dosing : Adjust 5-FU doses using a validated chart based on individual clearance rates and UH₂/U dynamics .

- Longitudinal monitoring : Track metabolite ratios during treatment to detect acquired DPD deficiencies .

Q. How do rare genetic variants in DPYD influence dihydrouracil metabolism, and what functional assays validate their clinical relevance?

Over 200 DPYD variants are documented, with rs3918290 (c.1905+1G>A) causing exon skipping and loss of DPD activity. Validation strategies include:

- In vitro expression : Transfect mutant DPYD into HEK293 cells and measure uracil-to-dihydrouracil conversion .

- Metabolite profiling : Compare UH₂/U ratios in carriers vs. non-carriers using LC-MS .

- Phenotype-genotype correlation : Link variant allele frequencies to severe toxicity in clinical cohorts .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing dihydrouracil-related pharmacogenomic data?

- PICO Framework : Define patient subgroups (e.g., colorectal cancer patients), interventions (5-FU dosing), comparators (wild-type vs. variant DPYD), and outcomes (toxicity incidence) .

- FINER Criteria : Ensure feasibility (e.g., sample size ≥500 for rare variants), novelty (e.g., unexplored DPYD haplotypes), and relevance to precision oncology .

Q. How can researchers address ethical and technical challenges in metabolomic studies involving dihydrouracil?

- Ethical approval : Obtain informed consent for plasma/urine collection, emphasizing risks of genetic findings (e.g., incidental DPD deficiency) .

- Standardization : Harmonize LC-MS protocols across labs to reduce inter-study variability .

- Data transparency : Share raw MRM spectra and calibration curves in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.